![molecular formula C9H7N3O4 B2539941 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 449210-08-6](/img/structure/B2539941.png)
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to possess various pharmacological properties, including antithrombotic, antimicrobial, and antiallergenic effects, making them valuable in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through the Atwal-Biginelli cyclocondensation reaction, as seen in the preparation of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomers . Another method involves the reaction of sodium diethyldithiocarbamate with 5-phenyliodonium betaines of methylbarbituric acids, leading to the formation of methyl-substituted dioxopyrimidine derivatives . Additionally, one-pot synthesis methods have been developed for the preparation of carboxyalkyl-substituted pyrrolopyrimidinones from simpler starting materials like β-alanine or γ-aminobutyric acid .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the structures of tautomeric dihydropyrimidines were determined using (1)H-NMR spectroscopy and NOESY experiments . The molecular structure of triazolopyrimidine derivatives has been reported in different crystal environments, providing insights into the possible biological activity of their coordination compounds . These studies highlight the importance of molecular structure in understanding the properties and potential applications of pyrimidine derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, leading to the formation of various functionalized compounds. For instance, amides of tetrahydropyridopyrimidine carboxylic acids have been obtained through the condensation of ammonia or amines with acid chlorides . The synthesis of methyl esters of pyrrolopyrimidine carboxylic acids involves reactions of dichloropyrimidine with amines and methyl glycinate . These reactions expand the molecular diversity of pyrimidine derivatives and their potential use in different biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as acidity constants and spectroscopic characteristics, can be influenced by the nature of substituents on the pyrimidine ring. For example, the IR spectra of substituted hydroxypyrimidine carboxylic acids have been studied to understand the effects of substituents on bond polarizability and tautomerism . The antimicrobial activity of thienopyrimidine carboxamides has been evaluated, showing that some derivatives exhibit significant activity against various microbial strains . Additionally, the antiallergenic properties of thienopyrimidine carboxylates have been investigated, with some derivatives demonstrating oral activity in antiallergy tests .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
Synthesis of Pyrido[2,3-d]pyrimidine-carboxylate Derivatives : A study explored the synthesis of novel pyrido[2,3-d]pyrimidine-carboxylate derivatives, which were evaluated for antibacterial, antifungal, and antitumor activities. This research demonstrates the compound's potential in contributing to new treatments for various diseases (Shanmugasundaram et al., 2011).
Antibacterial Activity : Another study focused on the efficient synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, demonstrating significant antibacterial activity against gram-positive and gram-negative bacteria (Asadian et al., 2018).
Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : Research into the dihydropyrimidine-2,4-(1H,3H)-dione functionality showcased its utility in forming novel crown-containing supramolecular assemblies, offering insights into the design of advanced materials (Fonari et al., 2004).
Quantum Chemical Studies
- Quantum Chemical Calculations : Studies have been conducted on the quantum chemical properties of pyrimidin-4-ones and carboxylic acids derivatives, examining their reactions with nitrating agents. These findings are crucial for understanding the chemical behavior and potential applications of these compounds (Mamarakhmonov et al., 2016).
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-12-6-5(7(13)11-9(12)16)2-4(3-10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVJFDNRGIOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
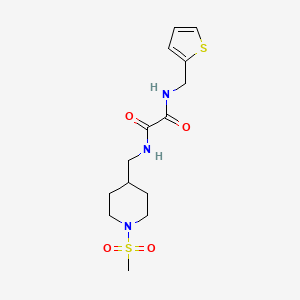
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)
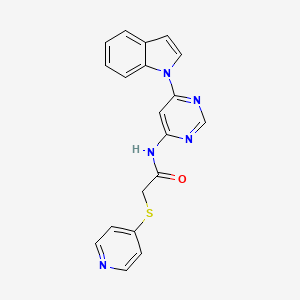
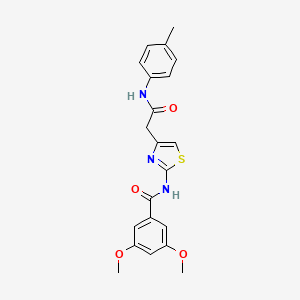
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)
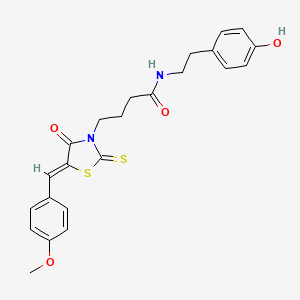
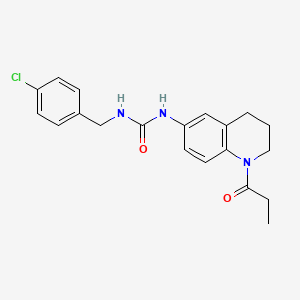
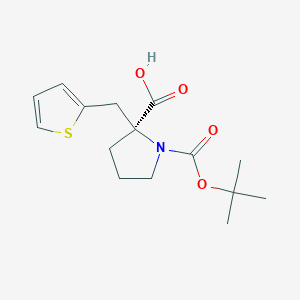
![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)
![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)